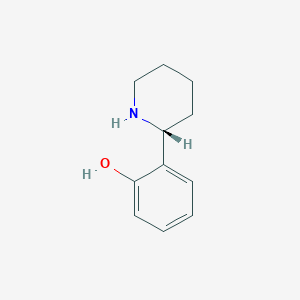
(R)-2-(piperidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-(piperidin-2-yl)phenol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Properties
(R)-2-(piperidin-2-yl)phenol has been investigated for its anticancer activity. Studies have shown that derivatives of piperidine can enhance the efficacy of existing anticancer agents. For instance, compounds incorporating piperidine structures have demonstrated improved interactions with cancer cell receptors, leading to increased cytotoxicity against various cancer lines, including breast and prostate cancer cells .
1.2 Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Compounds with similar piperidine structures have shown the ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegeneration .
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functionalization reactions. For example, it can be utilized in the synthesis of more complex heterocyclic compounds, which are crucial in drug development .
2.2 Catalytic Applications
The compound can act as a ligand or catalyst in various organic reactions due to its ability to coordinate with metal centers. This property is particularly useful in facilitating reactions that require specific stereochemical outcomes.
Material Science
3.1 Development of New Materials
This compound has potential applications in material science, particularly in the development of polymers and other materials with tailored properties. Its phenolic structure can enhance the thermal stability and mechanical strength of polymeric materials, making it suitable for various industrial applications.
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-[(2R)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-2,5,7,10,12-13H,3-4,6,8H2/t10-/m1/s1 |
Clé InChI |
ONKAJIAJCAUAQG-SNVBAGLBSA-N |
SMILES isomérique |
C1CCN[C@H](C1)C2=CC=CC=C2O |
SMILES canonique |
C1CCNC(C1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















